molecular formula C17H16O4 B14040304 Methyl2-acetyl-6-(benzyloxy)benzoate

Methyl2-acetyl-6-(benzyloxy)benzoate

Cat. No.: B14040304
M. Wt: 284.31 g/mol
InChI Key: DXJAPNGXNJGPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetyl-6-(benzyloxy)benzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of an acetyl group, a benzyloxy group, and a benzoate ester, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-6-(benzyloxy)benzoate can be synthesized through several methods. One common route involves the reaction of benzoic acid derivatives with appropriate reagents. For instance, the synthesis can start from benzoic acid, 2-(1,1-dimethoxyethyl)-6-(phenylmethoxy)-, methyl ester . The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of methyl 2-acetyl-6-(benzyloxy)benzoate may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-6-(benzyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-acetyl-6-phenylmethoxybenzoate

InChI

InChI=1S/C17H16O4/c1-12(18)14-9-6-10-15(16(14)17(19)20-2)21-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3

InChI Key

DXJAPNGXNJGPRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.